molecular formula C15H16N2O3 B2470205 4'-Nitro-4-dimethylaminobenzhydrol CAS No. 2126163-21-9

4'-Nitro-4-dimethylaminobenzhydrol

Cat. No. B2470205
CAS RN: 2126163-21-9
M. Wt: 272.304
InChI Key: IEPOLNCVAQTGGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4’-Nitro-4-dimethylaminobenzhydrol has been studied. For instance, the phase diagram representing solid–liquid equilibrium of entire range of composition and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), have been studied by solid state synthetic route .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Nitro-4-dimethylaminobenzhydrol are not available in the retrieved data, related compounds such as 4-dimethylaminobenzaldehyde have been studied. For instance, 4-dimethylaminobenzaldehyde has been used as a color reagent for the determination of hydroxyproline level .

Scientific Research Applications

Dimer Formation

The compound has been studied for its ability to form stable dimers in solution . The existence of these dimers was first established in a vapor phase in 1965 . The dimers are stable in neutral and moderately acidic solutions, and their UV-Vis spectra are similar to the spectra of the same solutions of 4-dimethylaminoazobenzene (DAB) containing DAB2 dimers as the ground state .

Color Change Mechanism

The compound is involved in color change mechanisms. In the process of dimer formation, the yellow color of the initial solution changes to red . This color change is due to the reversible conversion of the dimers to di- and triprotonated dimers under conditions of low and moderate acidity .

Photoexcited Structural Dynamics

The compound has been used in studies of photoexcited structural dynamics . Using Femtosecond Stimulated Raman Spectroscopy (FSRS), researchers have determined the structural transients in the trans → cis photoisomerization of the azobenzene derivative .

Trans-Cis Isomerization

The compound is used in many applications because of its robust and reversible light-induced trans-cis isomerization about the N=N bond . This ultrafast reaction has not been conclusively defined, and the compound is used in research to further understand this mechanism .

Catalysis

The compound has been used in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule . The application of catalysts such as Ag–Al2O3, Ag–MgO, and Ag–CeO2 in the synthesis process has yielded interesting results .

Future Directions

While specific future directions for 4’-Nitro-4-dimethylaminobenzhydrol are not available in the retrieved data, the compound’s unique molecular structure makes it an ideal candidate for various scientific experiments. Theoretical and computational chemistry aims to develop chemical theory and to apply numerical computation and simulation to reveal the mechanism behind complex chemical phenomena via quantum theory and statistical mechanics .

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPOLNCVAQTGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro-4-dimethylaminobenzhydrol

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